molecular formula C26H23ClN2O3 B264740 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione

4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione

Cat. No. B264740
M. Wt: 446.9 g/mol
InChI Key: YFVRYFNPCLQFRN-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPTP and has a complex structure that makes it difficult to synthesize.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione has been shown to possess anti-inflammatory and analgesic properties. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione in lab experiments include its potential therapeutic applications and its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione. These include investigating its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, exploring its mechanism of action, and developing new synthesis methods to make this compound more accessible for research purposes. Additionally, further studies on the anti-inflammatory and analgesic properties of this compound could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione is a complex process that involves several steps. The first step is the reaction between 4-chlorobenzoic acid and 2-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid to form 4-(4-chlorophenyl)-1-(2-methoxyphenyl)but-3-en-1-one. The second step involves the reaction of this intermediate with N-methylpiperazine in the presence of acetic acid to form 4-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

Product Name

4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(1-methyl-2-phenylvinyl)-2,5-piperazinedione

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione

InChI

InChI=1S/C26H23ClN2O3/c1-18(16-19-8-4-3-5-9-19)25-26(31)28(22-10-6-7-11-23(22)32-2)17-24(30)29(25)21-14-12-20(27)13-15-21/h3-16,25H,17H2,1-2H3/b18-16+

InChI Key

YFVRYFNPCLQFRN-FBMGVBCBSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC

SMILES

CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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